molecular formula C7H10OS B1345485 1-(Thiophen-2-yl)propan-2-ol CAS No. 62119-81-7

1-(Thiophen-2-yl)propan-2-ol

Cat. No.: B1345485
CAS No.: 62119-81-7
M. Wt: 142.22 g/mol
InChI Key: FQOLCQNLKZBNMM-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)propan-2-ol is an organic compound featuring a thiophene ring attached to a propanol group

Biochemical Analysis

Biochemical Properties

1-(Thiophen-2-yl)propan-2-ol plays a role in various biochemical reactions, particularly those involving thiophene derivatives. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are responsible for its metabolism. The compound undergoes hydroxylation and deamination, leading to the formation of metabolites such as thiophene S-oxides . These interactions highlight the compound’s potential as a substrate for enzymatic reactions and its involvement in metabolic pathways.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the central nervous system by acting as a norepinephrine-dopamine reuptake inhibitor . This action can lead to changes in neurotransmitter levels, impacting cell function and signaling. Additionally, the compound’s interaction with cytochrome P450 enzymes can influence cellular metabolism and the detoxification processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition or activation. The compound binds to cytochrome P450 enzymes, leading to the formation of reactive metabolites such as thiophene S-oxides . These metabolites can further interact with cellular components, potentially causing oxidative stress and influencing gene expression. The compound’s ability to inhibit norepinephrine and dopamine reuptake also contributes to its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is rapidly absorbed and metabolized, with peak concentrations achieved within minutes of administration . Over time, the compound undergoes metabolic transformations, leading to the formation of inactive metabolites. Long-term exposure to the compound may result in cumulative effects on cellular function, including potential oxidative damage and alterations in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter levels and improved cognitive function . At high doses, the compound can cause toxic effects, including neurotoxicity and oxidative stress. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.

Metabolic Pathways

This compound is involved in metabolic pathways that include hydroxylation and deamination by cytochrome P450 enzymes . These reactions lead to the formation of metabolites such as thiophene S-oxides and thiophene-2-carboxylic acid. The compound’s metabolism is influenced by the presence of cofactors and other enzymes, affecting metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s lipophilic nature allows it to cross cell membranes and accumulate in specific tissues. Transporters such as organic anion-transporting polypeptides may facilitate its uptake and distribution, influencing its localization and accumulation within cells.

Subcellular Localization

This compound exhibits subcellular localization, with its activity and function influenced by its distribution within cellular compartments . The compound may be directed to specific organelles through targeting signals or post-translational modifications. Its presence in organelles such as the endoplasmic reticulum and mitochondria can impact cellular processes, including protein synthesis and energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of thiophene with propylene oxide in the presence of a catalyst. This reaction typically requires controlled conditions, including specific temperatures and pressures, to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-2-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Thiophen-2-yl)propan-2-ol has a wide range of applications in scientific research:

Properties

IUPAC Name

1-thiophen-2-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10OS/c1-6(8)5-7-3-2-4-9-7/h2-4,6,8H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOLCQNLKZBNMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701310437
Record name α-Methyl-2-thiopheneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62119-81-7
Record name α-Methyl-2-thiopheneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62119-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Methylthiophen-2-ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062119817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC76073
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76073
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Record name α-Methyl-2-thiopheneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-methylthiophen-2-ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.633
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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